Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1083196-26-2
VCID: VC3249647
InChI: InChI=1S/C8H6N2O2/c11-8(12)6-2-3-7-9-4-1-5-10(6)7/h1-5H,(H,11,12)
SMILES: C1=CN2C(=CC=C2N=C1)C(=O)O
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

CAS No.: 1083196-26-2

Cat. No.: VC3249647

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid - 1083196-26-2

Specification

CAS No. 1083196-26-2
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C8H6N2O2/c11-8(12)6-2-3-7-9-4-1-5-10(6)7/h1-5H,(H,11,12)
Standard InChI Key WYHFPYZZMNSIEW-UHFFFAOYSA-N
SMILES C1=CN2C(=CC=C2N=C1)C(=O)O
Canonical SMILES C1=CN2C(=CC=C2N=C1)C(=O)O

Introduction

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound's CAS number is 1083196-26-2, and its molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.145 g/mol .

Synthesis and Related Compounds

Pyrrolo[1,2-a]pyrimidines can be synthesized using various methods, including domino ring-closure reactions followed by retro Diels-Alder reactions. These methods allow for the preparation of racemic and enantiomeric forms of pyrrolopyrimidines, which are important in medicinal chemistry due to their antimicrobial, antitumor, and other biological activities .

Related compounds include the methyl ester of Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS: 1083196-25-1) and more complex derivatives like Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, 4,6,7,8-tetrahydro-4-oxo-3-[[(phenylmethoxy)carbonyl][[3-(trifluoromethyl)phenyl]methyl]amino]-, (6S)- (CAS: 437761-03-0) .

Biological Activities and Applications

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid exhibits diverse biological activities, including interactions with enzymes and proteins, which can modulate cellular processes such as signaling pathways, gene expression, and metabolism. This compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.

In medicinal chemistry, pyrrolopyrimidines are known for their antimicrobial, antitumor, antiasthmatic, antihypertensive, and anti-inflammatory activities. These compounds are of interest for developing new therapeutic agents .

Research Findings and Future Directions

Recent studies have focused on the synthesis and evaluation of pyrrolopyrimidine derivatives for their anti-tubercular activities. These compounds have shown promising results against Mycobacterium tuberculosis strains, highlighting their potential in treating tuberculosis .

Future research directions may include exploring the compound's interactions with various biomolecules to understand its therapeutic potential fully. Additionally, developing more efficient synthesis methods and investigating the compound's effects in animal models could provide valuable insights into its applications in medicine.

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